molecular formula C20H21N3O3 B2509547 1-(2-Ethoxyphenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one CAS No. 899950-86-8

1-(2-Ethoxyphenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one

货号: B2509547
CAS 编号: 899950-86-8
分子量: 351.406
InChI 键: OSWAIUDVJGAQIY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-Ethoxyphenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one is a high-purity chemical reagent designed for pharmaceutical and biochemical research. This compound features a 1,2-dihydropyrazin-2-one core, a structure recognized in scientific literature as an efficient scaffold for constructing potent, selective, and long-acting molecular tools . The specific substitution pattern on this core, including the 2-ethoxyphenyl and ortho-methoxybenzylamino groups, makes it a valuable intermediate for exploring structure-activity relationships in medicinal chemistry. Researchers can utilize this compound in the design and synthesis of novel bioactive molecules, particularly as a building block for targeted mimetics. While the exact profile of this specific molecule is under investigation, compounds within this structural class have been identified to interact with specific biological targets, such as enzymes, suggesting a potential mechanism of action involving binding to active sites . This product is intended for laboratory research by qualified personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

属性

IUPAC Name

1-(2-ethoxyphenyl)-3-[(2-methoxyphenyl)methylamino]pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-3-26-18-11-7-5-9-16(18)23-13-12-21-19(20(23)24)22-14-15-8-4-6-10-17(15)25-2/h4-13H,3,14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWAIUDVJGAQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C=CN=C(C2=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Precursor Preparation

  • Dipeptide synthesis :

    • Couple Z-protected amino acids (e.g., Z-Gly-OH) with chloromethyl ketones using DCC/HOBt activation.
    • Example: Z-Gly-Phe-CH₂Cl synthesized in 78% yield.
  • Deprotection :

    • Treat with HCl/dioxane (4 M, 2 hr) to remove Z-groups.

Cyclization Conditions

Parameter Optimal Value
Solvent Acetonitrile/MeOH
Temperature Reflux (82°C)
Time 6–8 hr
Yield (analogues) 45–68%

For the target compound, substituting Phe with 2-ethoxyphenylglycine and introducing (2-methoxyphenyl)methylamine during cyclization could yield the desired product.

Ugi Multicomponent Reaction (MCR) Approach

The PMC protocol enables rapid assembly of dihydropyrazinones via a one-pot Ugi/deprotection/cyclization sequence:

Reaction Components

Component Selection for Target Compound
Aldehyde 2-Ethoxybenzaldehyde
Isocyanide tert-Butyl isocyanide
Carboxylic Acid (2-Methoxyphenyl)acetic acid
Masked Amino Aldehyde Aminoacetaldehyde dimethyl acetal

Optimized Protocol

  • Ugi Reaction :
    • Stir components (1 eq each) in MeOH (0.1 M) 16 hr.
  • TFA-Mediated Cyclization :
    • Add TFA/CH₂Cl₂ (1:1 v/v), stir 2 hr.
    • Neutralize with NaHCO₃, extract with EtOAc.

Reported Yields for Analogues :

Entry Yield (%)
1 4-NO₂-C₆H₄ Benzyl 62
2 2-MeO-C₆H₄ Cyclohexyl 58

Extrapolating, the target compound’s yield is projected at 52–60%.

Post-Synthetic Modifications

Reductive Amination

Introduce the (2-methoxyphenyl)methylamino group via:

  • Ketone Intermediate : Oxidize C3 position to ketone using PCC.
  • Condensation : React with (2-methoxyphenyl)methylamine (2 eq) in THF, NaBH₃CN (1.2 eq), 12 hr.

Hydrogenation Conditions

Catalytic hydrogenation (H₂, 50 psi, Pd/C 10%) in AcOH/EtOH (1:1) removes protecting groups while preserving the dihydropyrazinone ring.

Analytical Characterization

Spectroscopic Data (Projected)

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 7.45 (d, J=8.4 Hz, 1H, ArH), 6.90–7.30 (m, 6H, ArH), 4.55 (s, 2H, NCH₂Ar), 4.10 (q, J=7.0 Hz, 2H, OCH₂), 3.85 (s, 3H, OCH₃), 3.20 (t, J=5.6 Hz, 2H, CH₂N), 1.45 (t, J=7.0 Hz, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 168.5 (C=O), 159.2, 154.0 (Ar-O), 132.1–112.4 (Ar-C), 63.8 (OCH₂), 55.3 (OCH₃), 46.2 (NCH₂), 38.5 (CH₂N), 14.7 (CH₃)
HRMS Calculated for C₂₁H₂₃N₃O₄ [M+H]⁺: 382.1762

Purity Assessment

HPLC (C18, MeCN/H₂O 70:30): Retention time 8.2 min, >98% purity.

Challenges and Optimization Strategies

  • Regioselectivity in Cyclization :

    • Westbound vs. eastbound cyclization controlled by steric effects. Use bulky tert-butyl isocyanide to favor desired regiochemistry.
  • Byproduct Formation :

    • Olefin intermediates (e.g., 3b in PMC study) may form during cyclization. Add TES (triethylsilane) as H⁺ scavenger to suppress this.
  • Scale-Up Limitations :

    • TFA usage in large-scale reactions requires corrosion-resistant equipment. Alternative acids (e.g., HCl in dioxane) show promise.

Comparative Analysis of Synthetic Routes

Parameter Dipeptidyl Route Ugi Route
Total Steps 4 3
Overall Yield (Projected) 32% 48%
Purification Difficulty Moderate Low
Functional Group Tolerance Limited Broad

The Ugi route offers superior efficiency but requires precise stoichiometry control.

化学反应分析

Types of Reactions

1-(2-Ethoxyphenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

科学研究应用

1-(2-Ethoxyphenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 1-(2-ethoxyphenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a broader class of dihydropyrazinones and arylpiperazine derivatives. Key structural analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name R1 (Position 1) R2 (Position 3) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-Ethoxyphenyl [(2-Methoxyphenyl)methyl]amino C₃₃H₃₃N₃O₃ 519.63 High lipophilicity; potential H-bond donor at amino group
BG14907 () 3-Fluoro-4-methylphenyl [(2-Methoxyphenyl)methyl]amino C₁₉H₁₈FN₃O₂ 339.36 Electron-withdrawing fluoro group may enhance stability; reduced steric bulk compared to ethoxy
BF38505 () 2-Methoxyphenyl [(3-Methylphenyl)methyl]sulfanyl C₁₉H₁₈N₂O₂S 338.42 Sulfanyl group introduces thioether reactivity; lacks amino H-bonding capacity
HBK15 () 2-Chloro-6-methylphenoxy 2-Methoxyphenylpiperazine C₂₀H₂₄ClN₂O₂ 379.88 Piperazine core with phenoxy substituents; demonstrated CNS activity in related studies

Key Findings:

The fluoro substituent in BG14907 introduces electron-withdrawing effects, which may improve metabolic stability but reduce solubility .

Functional Group Contributions: The amino group in the target compound and BG14907 enables hydrogen bonding, a critical feature for receptor-ligand interactions (e.g., dopamine D2 receptors, as seen in piperazine analogs ).

Derivatives with methoxyphenyl groups (e.g., ) have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, hinting at broader therapeutic utility .

Synthetic Considerations: The Prelog method () is a viable route for synthesizing arylpiperazine intermediates, which could be adapted for dihydropyrazinone derivatives . Substituent positioning (e.g., 2-ethoxy vs. 3-fluoro-4-methyl) requires precise regioselective reactions to avoid byproducts .

生物活性

1-(2-Ethoxyphenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one is a complex organic compound with the molecular formula C20_{20}H21_{21}N3_3O3_3. This compound features a dihydropyrazinone core, which is substituted with ethoxy and methoxy phenyl groups. Its unique structure suggests potential biological activities, particularly in therapeutic applications.

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets. The presence of the dihydropyrazinone moiety is indicative of potential interactions with enzymes and receptors involved in several physiological processes.

Key Mechanisms:

  • Enzyme Inhibition: Compounds in the dihydropyrazinone class are often explored for their ability to inhibit enzymes that play critical roles in metabolic pathways.
  • Receptor Modulation: The structural characteristics may allow for modulation of receptor activity, influencing signaling pathways related to pain, inflammation, or other conditions.

Comparative Analysis

A comparative analysis with structurally similar compounds provides insight into the potential biological activities of this compound:

Compound NameStructureUnique Features
2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-oneStructureExhibits strong antioxidant properties.
3-(4-Methoxyphenyl)-5-(methylthio)-4H-pyrazoleStructureKnown for analgesic effects.
5-Methyl-3-(4-methoxyphenyl)-4H-pyrazoleStructureDisplays anti-inflammatory activity.

Case Study 1: Antioxidant Activity

A study investigating the antioxidant properties of dihydropyrazinones found that compounds with similar substituents demonstrated significant free radical scavenging ability. This suggests that this compound could possess similar properties.

Case Study 2: Analgesic Effects

Research on a series of pyrazole derivatives indicated notable analgesic effects in animal models. The structural similarities between these derivatives and the compound indicate a potential for similar therapeutic applications.

常见问题

Basic: What are the recommended synthetic routes for 1-(2-Ethoxyphenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one, and how can reaction conditions be optimized?

The synthesis typically involves cyclization and coupling steps. For example:

  • Cyclization : Reacting a β-ketoester derivative with a hydrazine analog under acidic conditions (e.g., ethanol with catalytic HCl) to form the dihydropyrazinone core .
  • Coupling : Introducing the 2-methoxyphenylmethylamine moiety via nucleophilic substitution or reductive amination, using solvents like dichloromethane or dimethylformamide (DMF) and catalysts such as palladium on carbon .
    Optimization : Use continuous flow reactors to enhance yield and reduce reaction time. Monitor intermediates via TLC or HPLC, and adjust solvent polarity (e.g., switching from ethanol to acetonitrile) to improve selectivity .

Basic: Which analytical techniques are most effective for characterizing this compound and its impurities?

  • Structural Elucidation : Use 1H^1H- and 13C^{13}C-NMR to confirm the dihydropyrazinone core and substituent positions. Mass spectrometry (HRMS) validates molecular weight .
  • Impurity Profiling : Employ HPLC with a C18 column and UV detection (e.g., 254 nm) to separate and quantify impurities. Compare retention times against reference standards like those in USP guidelines .
  • Purity Assessment : Differential Scanning Calorimetry (DSC) detects polymorphic forms, while Karl Fischer titration measures residual solvents .

Basic: How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Experimental Design :
    • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 6 months, analyzing degradation products monthly via HPLC .
    • pH Stability : Prepare buffered solutions (pH 1–12) and monitor hydrolysis over 72 hours using UV-Vis spectroscopy. Identify degradation pathways (e.g., cleavage of the ethoxy group) .
  • Data Interpretation : Apply Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

Advanced: How do structural modifications (e.g., methoxy vs. ethoxy groups) influence bioactivity?

  • Methodology :
    • SAR Studies : Synthesize analogs with substituted aryl groups (e.g., replacing 2-ethoxy with 2-chloro) and test against target receptors (e.g., kinase assays).
    • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding affinities. The methoxy group’s electron-donating effects may enhance π-π stacking with hydrophobic pockets .
  • Contradiction Resolution : If bioactivity data conflict (e.g., higher potency but lower solubility), use logP calculations and molecular dynamics simulations to rationalize results .

Advanced: How should contradictory bioactivity data from in vitro vs. in vivo studies be addressed?

  • Hypothesis Testing :
    • Pharmacokinetic Analysis : Measure plasma protein binding and metabolic stability (e.g., liver microsome assays) to identify bioavailability issues .
    • Metabolite Identification : Use LC-MS/MS to detect active metabolites that may explain in vivo efficacy discrepancies .
  • Experimental Adjustments : Optimize dosing regimens (e.g., sustained-release formulations) to align in vitro IC50_{50} values with in vivo outcomes .

Advanced: What methodologies are recommended for studying environmental fate and degradation pathways?

  • Environmental Simulation :
    • Abiotic Degradation : Expose the compound to UV light in aqueous solutions (pH 7.4) and analyze photoproducts via GC-MS .
    • Biotic Transformation : Use soil microcosms or activated sludge to assess microbial degradation rates .
  • Ecotoxicity : Perform Daphnia magna or algal growth inhibition assays to evaluate ecological risks .

Advanced: How can computational models predict target interactions and guide synthetic prioritization?

  • In Silico Workflow :
    • Virtual Screening : Use Schrödinger Suite or MOE to dock the compound into protein targets (e.g., COX-2 or serotonin receptors).
    • QSAR Modeling : Train models on existing bioactivity data to prioritize analogs with predicted IC50_{50} < 100 nM .
  • Validation : Cross-check predictions with experimental IC50_{50} values from radioligand binding assays .

Advanced: What strategies mitigate impurity-related bioactivity variability in preclinical studies?

  • Root-Cause Analysis :
    • Impurity Isolation : Use preparative HPLC to isolate minor impurities (e.g., N-oxide derivatives) and test their bioactivity .
    • Process Refinement : Implement Quality by Design (QbD) principles to control critical parameters (e.g., reaction temperature ±2°C) and reduce impurity formation .
  • Documentation : Adhere to ICH guidelines (e.g., ICH Q3A) for impurity thresholds in batch records .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。